(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone

Cardiology Pharmacovigilance Endocrinology

This compound is the critical non-iodinated benzofuran free base precursor for the antiarrhythmic API dronedarone hydrochloride. It addresses the R&D challenge of sourcing a high-purity intermediate free from the organ toxicity liabilities of amiodarone analogs. • Synthesized via convergent iodocyclization and carbonylative Suzuki-Miyaura cross-coupling routes, enabling scalable API manufacturing. • Essential for developing analytical reference standards and impurity profiling in quality control. • Provides a direct procurement path for labs transitioning from amiodarone-based research to safer multichannel blocker development.

Molecular Formula C30H42N2O3
Molecular Weight 478.7 g/mol
CAS No. 141644-91-9
Cat. No. B185318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone
CAS141644-91-9
Molecular FormulaC30H42N2O3
Molecular Weight478.7 g/mol
Structural Identifiers
SMILESCCCCC1=C(C2=C(O1)C=CC(=C2)N)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC
InChIInChI=1S/C30H42N2O3/c1-4-7-11-28-29(26-22-24(31)14-17-27(26)35-28)30(33)23-12-15-25(16-13-23)34-21-10-20-32(18-8-5-2)19-9-6-3/h12-17,22H,4-11,18-21,31H2,1-3H3
InChIKeySPIIBUQYWNFELT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone (Dronedarone): Procurement and Scientific Evidence Guide


The compound (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone, identified by CAS 141644-91-9, is the free base form of the antiarrhythmic drug dronedarone and a key pharmaceutical intermediate in its synthesis. It is a non-iodinated benzofuran derivative structurally engineered from amiodarone to mitigate specific organ toxicities. The marketed drug product, dronedarone hydrochloride (Multaq®), is FDA-approved for reducing the risk of cardiovascular hospitalization in patients with paroxysmal or persistent atrial fibrillation (AF) who are in sinus rhythm. As a multichannel blocker, it inhibits potassium, sodium, and calcium currents and possesses anti-adrenergic properties. This guide focuses on the active pharmaceutical ingredient (API) and its synthetic precursor, providing the quantitative differentiation necessary for scientific, clinical, and procurement decision-making. [1]

Why Generic Dronedarone Substitution is Not Interchangeable with Amiodarone: A Scientific and Clinical Imperative


While dronedarone (and its precursor, CAS 141644-91-9) is a structural analog of amiodarone, critical differences in their safety and pharmacokinetic profiles render them non-interchangeable. The absence of iodine moieties in dronedarone is a purposeful structural modification that drastically reduces the risk of severe organ toxicities—specifically, thyroid and pulmonary dysfunction—which are common and often treatment-limiting with amiodarone [1]. Furthermore, dronedarone's significantly shorter half-life (~13–24 hours vs. ~40–55 days for amiodarone) eliminates the extensive tissue accumulation that drives amiodarone's protracted toxicity and complex drug interactions [2]. Conversely, dronedarone is contraindicated in patients with recent decompensated heart failure (NYHA Class IV) or permanent AF, where its use is associated with increased mortality, a restriction not applied to amiodarone [3]. Therefore, substituting one for the other without careful patient selection based on this evidence poses a substantial risk of either serious adverse events or therapeutic failure. The following quantitative evidence substantiates this critical differentiation.

Quantitative Evidence Guide for Dronedarone (CAS 141644-91-9) Differentiation from Amiodarone


Dronedarone Eliminates Amiodarone-Associated Thyroid Toxicity: A 758-Report Signal Differential

Dronedarone demonstrates a clinically and statistically significant reduction in thyroid toxicity compared to amiodarone. A large-scale pharmacovigilance analysis of the FDA Adverse Event Reporting System (FAERS) database (2011 Q3 to 2023 Q3) found that among the top adverse event signals, amiodarone generated 758 reports of hyperthyroidism, while dronedarone generated none. The study concluded that dronedarone shows a significantly lower proportion of thyroid toxicity compared to amiodarone [1]. This finding is corroborated by the structural design of dronedarone, which purposefully omits the iodine moieties responsible for amiodarone's thyroid dysfunction.

Cardiology Pharmacovigilance Endocrinology

Dronedarone Demonstrates Significantly Lower Risk of Pulmonary Toxicity than Amiodarone

Dronedarone exhibits a substantially lower risk of pulmonary adverse events compared to amiodarone. A large, propensity score-matched retrospective observational study involving 12,210 dronedarone-treated patients and a matched cohort of amiodarone-treated patients found that the rate ratio for any respiratory adverse event was 0.65 (95% CI, 0.63–0.66) for dronedarone compared to amiodarone [1]. This 35% relative risk reduction is a key differentiator in safety profile. Additionally, animal studies confirm that dronedarone, unlike amiodarone, did not cause pulmonary abnormalities, a finding of prime importance in its development [2].

Pulmonology Cardiology Drug Safety

Dronedarone's 24-Hour Half-Life vs. Amiodarone's 40-55 Days: A 50-Fold Pharmacokinetic Advantage

A fundamental and quantifiable difference between dronedarone and amiodarone is their elimination half-life, which directly impacts drug accumulation, toxicity, and clinical manageability. Dronedarone has a half-life of 13-24 hours [1]. In stark contrast, amiodarone's half-life is 40-55 days [2]. This approximately 50-fold difference is a direct consequence of structural modifications: the removal of iodine atoms and the addition of a methanesulfonamide group in dronedarone reduces its lipophilicity and prevents extensive tissue accumulation [3]. This property allows for a predictable, twice-daily dosing regimen for dronedarone, whereas amiodarone's long half-life complicates dosing adjustments and leads to a prolonged washout period should adverse effects occur.

Pharmacokinetics Cardiology Drug Development

Dronedarone Reduces All-Cause Hospitalizations by 31% Compared to Amiodarone

In a large, real-world analysis of US claims data comparing propensity score-matched cohorts of 12,210 patients each, dronedarone was associated with a significantly lower rate of all-cause hospitalizations compared to amiodarone. The event rate for all-cause hospitalization was 0.69 (95% CI, 0.67–0.71) for dronedarone relative to amiodarone, representing a 31% reduction [1]. This translates to a quantifiable and meaningful difference in healthcare resource utilization, a key endpoint for payers and health systems. Furthermore, cardiovascular-related outpatient visits were also reduced (rate: 0.95; 95% CI, 0.94–0.96) [1].

Health Economics Cardiology Outcomes Research

ATHENA Trial: Dronedarone Reduces Cardiovascular Hospitalization or Death by 24% vs. Placebo

The landmark ATHENA trial established dronedarone's efficacy in reducing clinically relevant outcomes in patients with atrial fibrillation. The study demonstrated that dronedarone (400 mg twice daily) reduced the composite endpoint of cardiovascular hospitalization or death from any cause by 24% compared to placebo (hazard ratio, 0.76; 95% CI, 0.69 to 0.84; P<0.001) [1]. This 24% risk reduction is a key differentiator from other antiarrhythmic drugs and formed the basis for its FDA approval. While amiodarone lacks an equivalent large-scale placebo-controlled trial demonstrating this specific outcome benefit, dronedarone's evidence is robust and supports its use for reducing healthcare utilization.

Cardiology Clinical Trials Outcomes Research

Procurement-Driven Application Scenarios for Dronedarone (CAS 141644-91-9) Based on Quantitative Evidence


Scenario 1: Prioritizing Safety and Avoiding Long-Term Organ Toxicity in Atrial Fibrillation Management

In a health system or formulary decision-making context where minimizing long-term, treatment-limiting toxicities is a paramount objective, dronedarone should be prioritized over amiodarone. This decision is supported by direct evidence showing that dronedarone virtually eliminates amiodarone-associated thyroid toxicity (0 vs. 758 hyperthyroidism reports in FAERS) [1] and reduces the risk of respiratory adverse events by 35% (Rate Ratio 0.65) [2]. For patients at risk of thyroid or pulmonary disease, or for whom the burdensome monitoring required by amiodarone is impractical, dronedarone offers a scientifically validated safer alternative.

Scenario 2: Reducing Healthcare Resource Utilization and Hospitalizations in Atrial Fibrillation

For payers, integrated delivery networks, or accountable care organizations seeking to reduce the high cost of AF-related hospitalizations, dronedarone presents a quantifiable advantage. Data from a large real-world study demonstrates a 31% reduction in all-cause hospitalizations for patients on dronedarone compared to a matched cohort on amiodarone (Rate Ratio 0.69) [2]. This evidence provides a clear economic rationale for preferential formulary placement or procurement of dronedarone to drive down overall healthcare expenditures associated with AF management.

Scenario 3: Pharmaceutical Research and Development for Dronedarone Generics or Derivatives

For research chemists and pharmaceutical manufacturers, the compound (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone (CAS 141644-91-9) is a critical starting material or impurity marker for the synthesis of dronedarone hydrochloride . Its procurement is essential for: 1) Developing and validating synthetic routes, such as the convergent synthesis involving iodocyclization and carbonylative Suzuki-Miyaura cross-coupling [3]. 2) Manufacturing analytical reference standards for quality control and purity assessment of dronedarone drug substance and finished products [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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